molecular formula C17H15ClN2OS2 B3004414 3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea CAS No. 2380008-74-0

3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea

Cat. No.: B3004414
CAS No.: 2380008-74-0
M. Wt: 362.89
InChI Key: IVWJFSKDWWKXJL-UHFFFAOYSA-N
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Description

3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea is a synthetic organic compound that features a unique combination of bithiophene and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bithiophene Intermediate: The bithiophene moiety can be synthesized through a Stille coupling reaction, where 3-bromothiophene is coupled with 3-thiopheneboronic acid in the presence of a palladium catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the bithiophene intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the chlorophenyl-bithiophene intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea depends on its application:

    In Solar Cells: It functions as a hole transport material, facilitating the movement of positive charges within the cell.

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea is unique due to its combination of bithiophene and chlorophenyl groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in solar cells and organic electronics.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWJFSKDWWKXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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